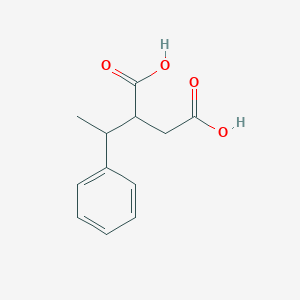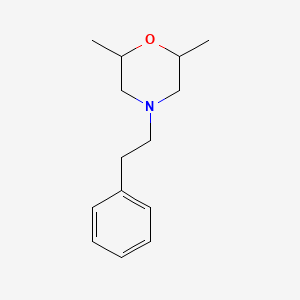
2-(1-phenylethyl)succinic acid
説明
2-(1-phenylethyl)succinic acid, also known as Phenylsuccinic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the family of dicarboxylic acids and is synthesized through various methods.
科学的研究の応用
Metabolic Engineering for Succinic Acid Production
- Biotechnological Importance : Succinic acid (SA), closely related to 2-(1-phenylethyl)succinic acid, is a crucial bio-based building block chemical due to its numerous potential applications. Metabolic engineering has played a significant role in enhancing the bio-based production of SA using various microorganisms, including Saccharomyces cerevisiae, E. coli, and others (Ahn, Jang, & Lee, 2016).
Crystal Structure Analysis
- Structural Elucidation : The crystal structure of a salt complex involving a compound similar to 2-(1-phenylethyl)succinic acid has been studied, revealing intricate details about its molecular interactions and potential for applications in materials science (Liu, Hu, & Liu, 2005).
Industrial and Environmental Applications
- Succinic Acid in Industry : Research shows that succinic acid, derived from fermentation, has significant applications in food, pharmaceuticals, solvents, and bioplastics. Its role as a carbon-intermediate chemical suggests potential uses in producing various industrial products (Zeikus, Jain, & Elankovan, 1999).
- Green Chemistry : The development of greener approaches using bio-based chemicals like succinic acid is a key research area. For instance, converting biomass-based furfural into succinic acid using eco-friendly methods highlights its role in sustainable chemical industry (Choudhary, Nishimura, & Ebitani, 2012).
Fermentation and Downstream Processing
- Fermentation Optimization : Various strains, including Actinobacillus succinogenes, have been used for efficient succinic acid production. The optimization of fermentation processes, including substrate utilization and fermentation conditions, plays a critical role in enhancing yield and productivity (Li et al., 2010).
- Metabolic Engineering for Improved Production : Techniques like metabolic engineering have been applied to E. coli and other organisms to minimize byproduct formation and improve succinic acid productivity. This involves enhancing pathways for NADH availability and reducing power balance, crucial for efficient fermentation processes (Balzer, Thakker, Bennett, & San, 2013).
Renewable Resources and Environmental Impact
- Biomass Utilization : The conversion of crop stalk wastes into succinic acid using microorganisms like Actinobacillus succinogenes demonstrates the potential of using renewable resources in the production of valuable chemicals (Li et al., 2010).
- Environmental and Sustainability Aspects : The production of bio-based succinic acid from renewable sources is seen as a sustainable alternative to petrochemical production. Research focuses on the sustainability assessment of different production technologies, considering technical, economic, and environmental factors (Morales et al., 2016).
Material Science Applications
- Polyester Synthesis : Succinic acid has been used to synthesize aromatic monomers and polyesters, indicating its importance in the field of materials science and polymer chemistry (Short, Nguyen, Scheurle, & Miller, 2018).
特性
IUPAC Name |
2-(1-phenylethyl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(9-5-3-2-4-6-9)10(12(15)16)7-11(13)14/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXVETHETURZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385519 | |
| Record name | 2-(1-phenylethyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19263-14-0 | |
| Record name | alpha-Methylbenzylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019263140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-phenylethyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYLBENZYLSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2353RS6103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![potassium [3-(2-chlorophenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5224559.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B5224573.png)
![3-[4-(2-methoxyethyl)-1-piperazinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5224575.png)
![3-[2-nitro-2-phenyl-1-(2-thienyl)ethyl]-2,4-pentanedione](/img/structure/B5224583.png)
![1-[3-(4-bromophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5224588.png)
![5-acetyl-6-methyl-4-(3-methylphenyl)-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5224599.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5224609.png)
![[3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5224613.png)
![3-{2-[(2,6-diethylphenyl)amino]-2-oxoethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B5224616.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5224620.png)
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5224622.png)

![8-[3-(3,5-dimethylphenoxy)propoxy]quinoline](/img/structure/B5224637.png)